Laquinimod
Übersicht
Beschreibung
Laquinimod is an experimental immunomodulator developed by Active Biotech and Teva . It is being investigated as an oral treatment for multiple sclerosis (MS) and Huntington’s disease .
Molecular Structure Analysis
Laquinimod belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .Physical And Chemical Properties Analysis
Laquinimod has a molecular formula of C19H17ClN2O3 and a molar mass of 356.803 g/mol . It is a small molecule that passively crosses the intact blood-brain barrier, allowing direct modulation of pathologic processes related to MS in the central nervous system .Wissenschaftliche Forschungsanwendungen
1. Modulation of Dendritic Cell Properties in Multiple Sclerosis
- Summary of Application : Laquinimod is an orally administered compound that is under investigation for its immunomodulatory properties in relapsing-remitting multiple sclerosis . The research suggests that laquinimod exerts its clinical effects by modulating dendritic cell properties .
- Methods of Application : In experimental autoimmune encephalomyelitis, the therapeutic administration of laquinimod began during the recovery of SJL mice . The study involved both human and murine models .
- Results or Outcomes : The treatment prevented further relapses and strongly reduced infiltration of CD4+ and CD8+ T cells in the central nervous system . It also resulted in a decreased chemokine production by both murine and human dendritic cells, associated with a decreased monocyte chemo-attraction .
2. Protection of the Optic Nerve and Retina in an Experimental Autoimmune Encephalomyelitis Model
- Summary of Application : Laquinimod has been shown to protect the optic nerve and retina in an experimental autoimmune encephalomyelitis model . This research suggests that laquinimod might have neuroprotective properties .
- Methods of Application : EAE was induced in C57/BL6 mice via MOG 35–55 immunization . Animals were divided into an untreated EAE group, three EAE groups receiving laquinimod (1, 5, or 25 mg/kg daily), starting the day post-immunization, and a non-immunized control group .
- Results or Outcomes : Laquinimod reduced neurological EAE symptoms and improved the neuronal electrical output of the inner nuclear layer compared to untreated EAE mice . Furthermore, cellular infiltration, especially recruited phagocytes, and demyelination in the optic nerve were reduced .
3. Remyelination Support in Non-Supportive Environments
- Summary of Application : Laquinimod has been shown to support remyelination in non-supportive environments . This research suggests that laquinimod might have neuroprotective properties .
- Methods of Application : Male mice were intoxicated with cuprizone for up to eight weeks and treated with either a vehicle solution or laquinimod at the beginning of week 5, where remyelination was ongoing . The brains were harvested and analyzed by immunohistochemistry .
- Results or Outcomes : Myelination recovered in the laquinimod-treated mice, despite continued cuprizone intoxication . Myelin recovery was paralleled by less severe microgliosis and acute axonal injury .
4. Suppression of CNS Autoimmunity
- Summary of Application : Laquinimod has been shown to suppress CNS autoimmunity . This research suggests that laquinimod might have immunomodulatory properties .
- Methods of Application : The study involved both human and murine models .
- Results or Outcomes : The treatment resulted in a decreased chemokine production by both murine and human dendritic cells, associated with a decreased monocyte chemo-attraction .
5. Modulation of Brain-Derived Neuroprotective Factor (BDNF)
- Summary of Application : Laquinimod has been shown to modulate brain-derived neuroprotective factor (BDNF) in patients . This research suggests that laquinimod might have neuroprotective properties .
- Methods of Application : The study involved 203 patients treated with either laquinimod (0.6 mg/day) or placebo .
- Results or Outcomes : The study demonstrated that laquinimod has the ability to modulate BDNF .
6. Delaying Disease Progression and Preventing Brain Atrophy
- Summary of Application : Laquinimod is a promising new oral drug that demonstrated beneficial effects in delaying disease progression and preventing brain atrophy . This suggests a potential neuroprotective effect and a favorable safety profile .
- Methods of Application : The study involved a third phase III clinical trial .
- Results or Outcomes : The trial demonstrated that laquinimod has beneficial effects in delaying disease progression and preventing brain atrophy .
Safety And Hazards
Laquinimod can cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is toxic if swallowed, suspected of causing genetic defects, suspected of damaging fertility or the unborn child, and may cause harm to breast-fed children .
Zukünftige Richtungen
Laquinimod is currently under development in phase III trials for treatment of multiple sclerosis as an oral therapy . It has been shown to reduce disease activity on magnetic resonance imaging and to be well tolerated orally . Emerging oral treatments like laquinimod will provide new options for patients to consider that can lead to better patient adherence and improved outcomes .
Eigenschaften
IUPAC Name |
5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPCEFFIHSJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179536 | |
Record name | Laquinimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Laquinimod | |
CAS RN |
248281-84-7 | |
Record name | Laquinimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248281847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laquinimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06685 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Laquinimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Quinolinecarboxamide, 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAQUINIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/908SY76S4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.